Technical Guide: 6-(Bromomethyl)-2H-chromen-2-one Chemical Properties & Applications
Technical Guide: 6-(Bromomethyl)-2H-chromen-2-one Chemical Properties & Applications
Part 1: Executive Summary & Core Identity
6-(Bromomethyl)-2H-chromen-2-one (CAS: 50465-95-7), often referred to as 6-(bromomethyl)coumarin , acts as a critical electrophilic scaffold in medicinal chemistry and chemical biology.[1] Unlike its isomer 4-(bromomethyl)coumarin—widely used for fluorescent labeling of carboxylic acids—the 6-isomer serves primarily as a "linchpin" intermediate for constructing mitochondrially targeted therapeutics and complex heterocyclic hybrids.
Its core value lies in the benzylic bromide functionality at the 6-position. This group is highly activated for Nucleophilic Substitution (
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| CAS Number | 50465-95-7 |
| Molecular Formula | |
| Molecular Weight | 239.07 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, |
| Reactivity Class | Alkylating Agent (Benzylic Halide), Electrophile |
| Fluorescence | Blue/Cyan emission (Solvent dependent, typically |
| Stability | Moisture sensitive; susceptible to hydrolysis to the alcohol.[2][3] Store at -20°C under inert gas. |
Part 2: Synthetic Routes & Mechanism
The synthesis of 6-(bromomethyl)-2H-chromen-2-one is a classic application of the Wohl-Ziegler reaction . It involves the radical bromination of the precursor, 6-methylcoumarin, using N-Bromosuccinimide (NBS).
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism:[1]
-
Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage to generate radicals.
-
Propagation: The radical abstracts a hydrogen from the benzylic methyl group of 6-methylcoumarin, creating a resonance-stabilized benzylic radical. This radical then reacts with
(generated in situ from NBS) to form the product. -
Termination: Radical recombination ends the cycle.
Synthesis Workflow Diagram
Caption: Free-radical bromination pathway transforming 6-methylcoumarin into the reactive 6-bromomethyl derivative.
Part 3: Reactivity Profile & Applications
The utility of 6-(bromomethyl)coumarin stems from its ability to function as a "coumarin donor." The bromine atom is a good leaving group, making the methylene carbon highly susceptible to nucleophilic attack.
Mitochondrial Targeting (TPP Conjugation)
One of the most potent applications is the synthesis of mitochondrial-targeting agents. By reacting 6-(bromomethyl)coumarin with Triphenylphosphine (TPP) , researchers generate a lipophilic cation.
-
Mechanism: The lone pair on phosphorus attacks the benzylic carbon, displacing bromide.
-
Result: The positive charge on the phosphonium salt drives the molecule into the negatively charged mitochondrial matrix (Nernst potential).
-
Application: Delivery of payloads (e.g., antioxidants, anticancer drugs) specifically to mitochondria.[4]
Fluorescent Labeling (Thiol/Amine Modification)
While less common than the 4-isomer for acid labeling, the 6-isomer is excellent for labeling thiols (cysteine residues) and secondary amines .
-
Thiols: Reaction in basic buffer (pH 7.5-8.0) yields a stable thioether linkage.
-
Amines: Reaction yields an aminomethyl derivative, often used to create "turn-on" fluorescent probes where Photoinduced Electron Transfer (PET) is modulated by the amine's protonation state.
Reactivity Flowchart
Caption: Divergent synthesis pathways: The 6-bromomethyl group enables modular construction of probes and drugs.
Part 4: Experimental Protocols
Protocol A: Synthesis of 6-(Bromomethyl)-2H-chromen-2-one
Based on standard Wohl-Ziegler conditions for methylcoumarins.
Reagents:
-
6-Methylcoumarin (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent:
(classic) or Benzene/Chlorobenzene (modern alternative)
Step-by-Step:
-
Dissolution: Dissolve 6-methylcoumarin (e.g., 10 mmol) in dry
(50 mL) in a round-bottom flask. -
Addition: Add NBS (11 mmol) and the radical initiator (AIBN/BPO).
-
Reflux: Heat the mixture to reflux (approx. 77°C for
) with vigorous stirring.-
Critical Check: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). This typically takes 3-6 hours.
-
-
Filtration: Cool the mixture to room temperature. Filter off the precipitated succinimide.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or ethyl acetate/hexane.
-
Expected Yield: 60-80%.
-
Protocol B: Conjugation to a Thiol (Model Reaction)
Used for creating fluorescent thioether probes.
Reagents:
-
6-(Bromomethyl)coumarin (1.0 eq)
-
Thiol substrate (e.g., 2-mercaptobenzothiazole or a cysteine peptide) (1.1 eq)
-
Base:
or (1.5 eq)[5] -
Solvent: Dry Acetone or DMF[5]
Step-by-Step:
-
Preparation: Dissolve the thiol and base in dry acetone. Stir for 15 minutes to generate the thiolate anion.
-
Coupling: Add 6-(bromomethyl)coumarin (dissolved in minimal acetone) dropwise to the stirring thiol solution.
-
Incubation: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (silica, Hexane:EtOAc).
-
Isolation: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.
-
Filtration: Filter, wash with water, and dry under vacuum.
Part 5: Safety & Handling (E-E-A-T)[1]
Warning: 6-(Bromomethyl)-2H-chromen-2-one is an alkylating agent and a potential lachrymator .
-
Lachrymator Hazard: Like benzyl bromide, this compound can cause severe eye irritation and tearing. Always handle in a functioning fume hood.
-
Skin Contact: It is corrosive and can cause chemical burns. Wear nitrile gloves and a lab coat.
-
Storage: The C-Br bond is sensitive to light and moisture. Store in an amber vial, under nitrogen or argon, at -20°C to prevent hydrolysis to the alcohol (which is non-reactive for substitution).
References
-
BenchChem. (2025).[5][6] 6-(Bromomethyl)-2H-chromen-2-one Product Description & Applications. Retrieved from
- Wang, L., & Xu, Y. (2017). Mitochondria-targeted coumarin derivatives: Synthesis and biological evaluation. (Cited in context of TPP-coumarin synthesis).
-
Kellner, S., et al. (2013).[2][7][8] Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE. Retrieved from [7]
-
PubChem. (2025). 6-bromo-2H-chromen-2-one Compound Summary. (Used for structural comparison and property verification). Retrieved from
- Sigma-Aldrich. (2025). Safety Data Sheet for Coumarin Derivatives. (General safety protocols for bromomethyl coumarins).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CID 59046592 | C4H7+ | CID 59046592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emerging insights into mitochondria-specific targeting and drug delivering strategies: Recent milestones and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation | PLOS One [journals.plos.org]
